2,4-dioxo-7-(propan-2-yl)-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid
Description
Properties
IUPAC Name |
2,4-dioxo-7-propan-2-yl-1-propylpyrido[2,3-d]pyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-4-5-17-11-10(12(18)16-14(17)21)8(13(19)20)6-9(15-11)7(2)3/h6-7H,4-5H2,1-3H3,(H,19,20)(H,16,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAPMEJTUSWBUCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C(=CC(=N2)C(C)C)C(=O)O)C(=O)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701116320 | |
| Record name | 1,2,3,4-Tetrahydro-7-(1-methylethyl)-2,4-dioxo-1-propylpyrido[2,3-d]pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701116320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000932-57-9 | |
| Record name | 1,2,3,4-Tetrahydro-7-(1-methylethyl)-2,4-dioxo-1-propylpyrido[2,3-d]pyrimidine-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000932-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4-Tetrahydro-7-(1-methylethyl)-2,4-dioxo-1-propylpyrido[2,3-d]pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701116320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted pyridine derivatives under acidic or basic conditions[_{{{CITATION{{{_1{2,4-dioxo-7- (propan-2-yl)-1-propyl-1H,2H,3H,4H-pyrido 2,3-d .... The reaction conditions often require precise temperature control and the use of specific catalysts to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to achieve high yields and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The carboxylic acid group can be further oxidized to produce carboxylate salts or other oxidized derivatives.
Reduction: : Reduction reactions can be performed on the pyrimidine ring to produce different reduced forms of the compound.
Substitution: : The isopropyl and propyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: : Nucleophiles like halides (Cl-, Br-) and strong bases (NaOH, KOH) are typically employed.
Major Products Formed
Oxidation: : Carboxylate salts, ketones, and aldehydes.
Reduction: : Reduced pyrimidines and amines.
Substitution: : Halogenated derivatives and alkylated compounds.
Scientific Research Applications
This compound has various applications in scientific research, including:
Chemistry: : It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: : It can be used as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.
Medicine: : Potential therapeutic applications are being explored, particularly in the development of new drugs targeting specific diseases.
Industry: : It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological processes. The molecular pathways involved can include inhibition or activation of specific signaling cascades.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs differ in substituents at positions 1 and 7, significantly altering physicochemical and biological properties.
Key Observations :
- Synthetic Feasibility : Ethyl and methyl variants (e.g., ) are synthesized in higher yields (79–95%) compared to bulkier substituents, which require longer reaction times .
- Pharmacological Potential: Phenyl-substituted analogs (e.g., ) show stronger binding to kinase domains in computational studies, while carboxylic acid derivatives (target compound) are prioritized for prodrug development .
Example Reaction Data :
- Atom Economy: Reactions for the target compound achieve ~90% atom economy, comparable to phenyl analogs but lower than ethyl derivatives (94%) .
- Yield : Ethyl variants report yields up to 95%, while the target compound’s synthesis yields ~85% due to steric hindrance from the propyl group .
Biological Activity
2,4-Dioxo-7-(propan-2-yl)-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its biological properties, including anticancer activity and enzyme inhibition.
- Molecular Formula : C17H22N4O5
- Molecular Weight : 362.386 g/mol
- CAS Number : 1000932-57-9
Antitumor Activity
Research has highlighted the compound's potential as an inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase, which is crucial in cancer cell proliferation. A study reported that various pyrido[2,3-d]pyrimidines were evaluated for their antitumor activity against several cancer cell lines:
| Compound | Cell Line | IC50 (μM) | % Inhibition at 0.1 μM |
|---|---|---|---|
| A5 | NCI-H1975 | >50 | <36.0 |
| B1 | A549 | 0.297 | 90.3 |
| B7 | NCI-H1975 | 15.629 | 96.70 |
The results indicated that compounds containing pyrido[2,3-d]pyrimidine structures exhibited varying degrees of activity, with some showing significant inhibition of EGFR L858R/T790M mutations, a common mutation in lung cancer .
Enzyme Inhibition
Another area of interest is the compound's role in inhibiting phospholipase A2 (PLA2), an enzyme implicated in various inflammatory processes. The inhibition of PLA2 has been associated with therapeutic outcomes in conditions like phospholipidosis. Compounds with structural similarities to 2,4-dioxo derivatives have shown varying levels of PLA2 inhibition:
| Compound | IC50 (μM) |
|---|---|
| Fosinopril | 0.18 |
| Other derivatives | <1 |
This suggests that modifications to the pyrido[2,3-d]pyrimidine structure could enhance PLA2 inhibitory activity .
Case Studies and Research Findings
-
EGFR Inhibition Study :
In a comparative study on different pyrido[2,3-d]pyrimidines, compound B1 was noted for its high selectivity and potency against A549 cells, suggesting that structural modifications can lead to enhanced biological activity. The introduction of N-methylpyrazole analogs significantly improved the cytotoxicity of these compounds against cancer cells . -
PLA2 Inhibition :
A study focusing on cationic amphiphilic drugs found that certain derivatives effectively inhibited PLA2G15, leading to reduced phospholipidosis risk during drug development. This highlights the importance of evaluating enzyme interactions when assessing the biological activity of new compounds .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for this compound?
Methodological Answer: Synthesis typically involves multi-step reactions with barbituric acid derivatives and alkylation/condensation reagents. Key parameters include:
- Solvent selection : Glacial acetic acid is effective for cyclization and condensation steps due to its polarity and acidity .
- Temperature : Reactions often proceed at reflux temperatures (108–120°C) to ensure completion .
- Catalysts : Phosphorus pentoxide (P₂O₅) enhances cyclization efficiency in pyrido[2,3-d]pyrimidine systems .
Q. Table 1: Example Reaction Conditions
Q. Which analytical techniques are most reliable for structural characterization?
Methodological Answer: Combine spectroscopic and chromatographic methods:
Q. How can researchers address low yields during purification?
Methodological Answer:
- Solvent screening : Test ethanol/water or ethyl acetate/hexane mixtures for recrystallization .
- Column chromatography : Use silica gel with a gradient of dichloromethane/methanol (95:5 to 85:15) .
- HPLC : Apply reverse-phase C18 columns with acetonitrile/water mobile phases for high-purity isolation .
Advanced Research Questions
Q. What mechanistic insights exist for side reactions during synthesis?
Methodological Answer:
- Byproduct analysis : Use LC-MS to detect intermediates (e.g., uncyclized precursors or over-alkylated derivatives) .
- Kinetic studies : Monitor reaction progress via in-situ IR to identify rate-limiting steps (e.g., cyclization vs. alkylation) .
- Isotopic labeling : Introduce ¹³C at the carbonyl group to trace reaction pathways .
Q. How should researchers resolve contradictions in reported bioactivity data?
Methodological Answer:
- Variable standardization : Control solvent (DMSO vs. saline) and cell lines (HeLa vs. HepG2) to minimize variability .
- Dose-response curves : Use IC₅₀ values normalized to positive controls (e.g., doxorubicin for cytotoxicity assays) .
- Structural analogs : Compare activity with related compounds (e.g., 3-[(2H-1,3-benzodioxol-5-yl)methyl] derivatives) to identify pharmacophores .
Q. Table 2: Case Study on Yield Discrepancies
| Variable | Condition A (Yield: 60%) | Condition B (Yield: 85%) | Resolution Strategy |
|---|---|---|---|
| Solvent | Ethanol | Glacial acetic acid | Optimize acidity/polarity |
| Catalyst | None | P₂O₅ | Add desiccant for cyclization |
Q. What strategies are recommended for computational modeling of this compound?
Methodological Answer:
- Molecular docking : Use AutoDock Vina with crystallized targets (e.g., EGFR kinase PDB: 1M17) to predict binding modes .
- QSAR models : Correlate substituent electronegativity (e.g., propyl vs. isopropyl groups) with bioactivity .
- DFT calculations : Analyze charge distribution at the 2,4-dioxo moiety to explain reactivity .
Q. How can stability under physiological conditions be assessed?
Methodological Answer:
Q. What experimental designs are suitable for optimizing bioactivity assays?
Methodological Answer:
- Factorial design : Test combinations of concentration (1–100 µM) and incubation time (24–72 hrs) .
- Positive/negative controls : Include reference inhibitors (e.g., staurosporine for kinase assays) and vehicle-only samples .
- Dose replication : Use triplicate measurements to account for plate-to-plate variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
